molecular formula C6H5BrO2S B104149 Methyl 5-bromothiophene-2-carboxylate CAS No. 62224-19-5

Methyl 5-bromothiophene-2-carboxylate

Cat. No. B104149
CAS RN: 62224-19-5
M. Wt: 221.07 g/mol
InChI Key: QLWUHAQCKDHUNL-UHFFFAOYSA-N
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Description

Methyl 5-bromothiophene-2-carboxylate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a carboxylate ester group attached to a thiophene ring, which is a sulfur-containing heterocycle. This compound is particularly useful in the synthesis of biheteroaryl structures due to its reactivity and the ability to undergo various chemical transformations .

Synthesis Analysis

The synthesis of methyl 5-bromothiophene-2-carboxylate and its derivatives can be achieved through various methods. For instance, the compound has been used as a starting material for the synthesis of novel thiophene-based derivatives via Suzuki cross-coupling reactions with arylboronic acids, yielding moderate to good yields under controlled conditions . Additionally, the compound's ester group at C2 has been utilized to prevent the formation of dimers or oligomers in palladium-catalyzed direct arylation of heteroaromatics, facilitating the synthesis of biheteroaryls in high yields .

Molecular Structure Analysis

The molecular structure of methyl 5-bromothiophene-2-carboxylate derivatives can be characterized using various spectroscopic techniques. In some cases, the stereochemistry of these derivatives has been elucidated through single-crystal X-ray diffraction studies, providing detailed insights into their three-dimensional conformation .

Chemical Reactions Analysis

Methyl 5-bromothiophene-2-carboxylate is a reactive intermediate that can participate in a variety of chemical reactions. It has been used in photochemical arylation processes to synthesize 5-arylthiophene-2-carboxylic esters . Furthermore, it has been involved in the synthesis of spasmolytic agents, where its derivatives exhibited significant biological activity . The compound's reactivity has also been explored through density functional theory (DFT) calculations, which help predict the reactivity and stability of its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-bromothiophene-2-carboxylate derivatives are influenced by their molecular structure. The presence of the bromine atom and the ester group can affect the compound's boiling point, solubility, and reactivity. The acid dissociation constants of some derivatives have been determined, which are relevant for understanding their behavior in different pH environments . Additionally, the electronic properties of these compounds have been studied using DFT, providing information on their frontier molecular orbitals and reactivity descriptors .

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 5-bromothiophene-2-carboxylate is employed in various synthetic and chemical reactions. For instance, it is used in palladium-catalysed direct heteroarylations of heteroaromatics, where its ester groups at C2 of bromothiophene derivatives enable the formation of biheteroaryls in high yields, avoiding dimer or oligomer formation (Fu, Zhao, Bruneau, & Doucet, 2012). Additionally, it is involved in photochemical arylations yielding aryl and heteroaryl derivatives (D’Auria, Mico, D'onofrio, Mendola, & Piancatelli, 1989).

Crystal Structure and Antimicrobial Evaluation

Its role extends to crystal structure analysis and antimicrobial evaluation. A study explored a solvent-free synthesis of 5-bromothiophene based dihydropyrimidin-(thi)ones, which exhibited good antibacterial and antifungal activities (Sharma et al., 2022).

Spasmolytic Activity

In medicinal chemistry, its derivatives have been investigated for spasmolytic activity. A research synthesized novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid, with certain compounds showing promising spasmolytic effects (Rasool et al., 2020).

Pyrazole Amides Synthesis

Another application involves the synthesis of functionalized thiophene-based pyrazole amides, where 5-bromothiophene carboxylic acid was reacted with various pyrazoles. This synthesis was accompanied by DFT calculations to investigate the electronic structure of the compounds (Kanwal et al., 2022).

Bromination Techniques

The compound also plays a role in the bromination of ethyl5-alkylthiophene-2-carboxylates, providing insights into electrophilic bromination techniques (Taydakov & Krasnoselskiy, 2010).

Lithiothiophene-2-carboxylates Generation

Research has also been conducted on the generation of lithiothiophene-2-carboxylates via metal-halogen exchange and their reactions, expanding the utility of bromothiophene derivatives in organic synthesis (Gannon & Detty, 2007).

Antioxidant and Anticancer Activity

Methyl 5-bromothiophene-2-carboxylate is also a precursor in the synthesis of compounds with potential antioxidant and anticancer activities, as seen in the creation of Schiff base derivatives (M & A, 2022).

Safety And Hazards

“Methyl 5-bromothiophene-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

methyl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWUHAQCKDHUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345588
Record name methyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromothiophene-2-carboxylate

CAS RN

62224-19-5
Record name methyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (350 mg, 3.0 mmol) was added to cold (0° C.) solution of 5-bromo-thiophene-2-carboxylic acid (100 mg, 0.4 mmol) in MeOH (2 mL) and stirred at ambient temperature overnight. The reaction mixture was concentrated under reduced pressure The residue was diluted with ethylacetate. The organic layer was washed with water followed by saturated brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 200 mg of 5-bromo-thiophene-2-carboxylic acid methyl ester. Aqueous 2M Na2CO3 solution (7.35 mL) was added to a stirred solution of 5-bromo-thiophene-2-carboxylic acid methyl ester (1.0 g, 4.5 mmol) and phenylboronic acid (660 mg, 5.4 mmol) in DME (15 mL) purged with N2 for 10 minutes. Pd (PPh3)4 (250 mg, 0.22 mmol) was added and the reaction mixture was heated to reflux for 2 hrs. The reaction mixture was diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 2% EtOAc in hexane as eluent) afforded 900 mg (92% Yield) of 5-phenyl-thiophene-2-carboxylic acid methyl ester. A solution of 5-phenyl-thiophene-2-carboxylic acid methyl ester (800 mg, 3.9 mmol) in THF (3 mL) was added dropwise to reaction flask containing LAH (299 mg, 7.9 mmol) at 0° C. and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was quenched with aqueous NaOH solution and filtered through celite. The filtrated was collected was extracted with ethyl acetate, dried over sodium sulfate and concentrated to afford 710 mg (91.1% Yield) of (5-phenyl-thiophen-2-yl)-methanol IBX (3.0 g, 11.0 mmol) was added to a stirred solution of (5-phenyl-thiophen-2-yl)-methanol (700 mg, 3.6 mmol) in THF (10 mL) and stirring was continued at ambient temperature overnight. The reaction mixture was filtered through celite, filtrated was collected, diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated. Purification by column chromatography (using silica gel 60-120 and 5% EtOAc in hexane as eluent) afforded 600 mg (89.5% Yield) of 5-phenyl-thiophene-2-carbaldehyde. 5-phenyl-thiophene-2-carbaldehyde (500 mg, 2.6 mmol) and azido-acetic acid ethyl ester (1.3 g, 10.4 mmol) were added to a stirred solution of sodium metal (240 mg, 10.4 mmol) dissolved in EtOH (10 mL) and cooled to 0° C. while stirring under N2 atmosphere. Stirring was continued at 11° C. for 1.5 hrs. The reaction mixture was quenched with saturated NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated to afford 500 mg (crude) of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester. A mixture of 2-azido-3-(5-phenyl-thiophen-2-yl)-acrylic acid ethyl ester (350 mg, crude) in xylene (5 mL) was stirred at reflux temperature for 30 minutes. The reaction mixture was concentrated. Purification by column chromatography (using silica gel 60-120 and 15% EtOAc in hexane as eluent) afforded 75 mg of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester. LiOH.H2O (17 mg, 0.4 mmol) was added to a stirred solution of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (55 mg, 0.2 mmol) in a mixture of methanol (0.5 mL), THF (11 mL) and H2O (1 mL). The reaction mixture was stirred at ambient temperature for 2 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with conc. HCl, and extracted with ethyl acetate. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure to afford 42 mg (87.5%) of 2-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
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350 mg
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100 mg
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Synthesis routes and methods III

Procedure details

A solution of 5-bromothiophene-2-carboxylic acid (5.0 g, 24 mmol), methyl iodide (5.1 g, 30 mmol), and potassium carbonate (6.7 g, 48 mmol) in DMF (50 mL) was stirred at room temperature for 64 h. The reaction was quenched with water and the aqueous layer was extracted multiple times with ethyl acetate. The combined organic layers were washed with aqueous lithium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (silica, ethyl acetate/hexanes gradient) to afford the desired product (4.2 g, 79%): 1H NMR (500 MHz, CDCl3) δ 7.54 (d, J=4.0 Hz, 1H), 7.07 (d, J=4.0 Hz, 1H), 3.87 (s, 3H).
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5 g
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6.7 g
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50 mL
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Yield
79%

Synthesis routes and methods IV

Procedure details

Concentrated H2SO4 (3 mL) was added to a solution of 5-bromothiophene-2-carboxylic acid (5.0 g, 2.42 mmol) in methanol (100 mL). The reaction mixture was heated to reflux for 16 hours. After cooling to ambient temperature, the reaction mixture was concentrated to dryness. The residue was dissolved in EtOAc (60 mL), washed with saturated sodium carbonate (60 mL), and saturated sodium chloride (40 mL) and dried over anhydrous sodium sulfate. The solution was concentrated to give the compound 1021 (4.8 g). 1H NMR (CDCl3, 300 MHz) δ 3.90 (s, 3H), 7.09-7.10 (d, 1H), 7.57-7.58 (d, 1H).
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Synthesis routes and methods V

Procedure details

To a solution of 5-bromo-thiophene-2-carboxylic acid (1.04 g, 5.0 mmol) in 15 mL of methanol, add concentrated sulfuric acid (0.5 ml, 10 mmol). After heating to reflux for an hour, cool the reaction to room temp, and dilute with EtOAc/H2O=50/50. Then, neutralize with 1.0 N NaOH to pH=7, extract the aqueous solution with ethyl acetate (30 ml×3), and dry the combined organic layers over sodium sulfate. Purify the crude material via flash chromatograpgy on sila gel to give the title compound 0.62 g. GC/MS (m/z) 222 (M+1), 191 (M—OMe+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromothiophene-2-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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Methyl 5-bromothiophene-2-carboxylate

Citations

For This Compound
43
Citations
H Makwana, YT Naliapara - International Letters of Chemistry …, 2014 - bibliotekanauki.pl
… To a cooled solution of methyl 5-bromothiophene-2-carboxylate (10 gm, 0.045 mmol) and methanol (100 ml, 5v), hydrazine hydrate (10 ml, 1v)was added drop wise at 15 C. After …
Number of citations: 3 bibliotekanauki.pl
H Makwana, YT Naliapara - … Letters of Chemistry, Physics and Astronomy, 2014 - infona.pl
… Methyl 5-bromothiophene-2-carboxylate (0.01 mol) in methanol was refluxed with hydrazine hydrate (0.1 mol) for 5 to 6 hours. After completion of the reaction checked by TLC, the …
Number of citations: 2 www.infona.pl
RI Khusnutdinov, NA Shchadneva, AR Bayguzina… - Arkivoc, 2004 - arkat-usa.org
… to give only one product, viz., methyl 5-chlorothiophene2-carboxylate 16, whereas the reaction of 2-bromothiophene 15 produces the expected methyl 5bromothiophene-2-carboxylate …
Number of citations: 8 www.arkat-usa.org
C Grover - 2000 - search.proquest.com
To meet a global demand for compounds which exhibit ferro-, ferri-and antiferro-electricity and to gain an insight into sbucture-property relationships of non-linear liquid crystals, the …
Number of citations: 4 search.proquest.com
LDW Djouonkep, NBS Selabi - Int J Res Sci Innov (IJRSI), 2021 - researchgate.net
… dimethyl ester of BTDCA, [2,2'bithiophene]-5,5'-dicarboxylicacid acid (3), was been synthesized via transition-metal-mediated homo-coupling of methyl 5-bromothiophene-2-carboxylate …
Number of citations: 1 www.researchgate.net
D Wandji, NBS Selabi - 2021 - researchsquare.com
… dimethyl ester of BTDCA, [2,2'-bithiophene]-5,5'-dicarboxylicacid acid (3), was been synthesized via transition-metal-mediated homo-coupling of methyl 5-bromothiophene-2carboxylate …
Number of citations: 3 www.researchsquare.com
C Shih, LS Gossett, JF Worzalla… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and biological evaluation of a number of analogues of JV-[4-[4-(2, 4-diamino-l, 6-dihydro-6-oxo-5-pyrimidyl) butyl] benzoyl]-L-glutamic acid (2)(7-DM-DDATHF), an acyclic …
Number of citations: 53 pubs.acs.org
Y Kato, N Hin, N Maita, AG Thomas, S Kurosawa… - European journal of …, 2018 - Elsevier
… preparation of methyl 5-(phenylethynyl)thiophene-2-carboxylate 6u except methyl 4-bromothiophene-2-carboxylate 5w was used in place of methyl 5-bromothiophene-2-carboxylate 5u …
Number of citations: 8 www.sciencedirect.com
S Martins, A Candeias, AT Caldeira, A Pereira - Dyes and Pigments, 2020 - Elsevier
… (3) and the halogenated aromatic aldehydes and esters (4-iodobenzaldehyde, 5-bromothiophene-2-carbaldehyde, methyl 4-iodobenzoate and methyl 5-bromothiophene-2-carboxylate)…
Number of citations: 10 www.sciencedirect.com
A Smeyanov, J Adams, EG Hübner, A Schmidt - Tetrahedron, 2017 - Elsevier
… A sample of 5.00 mmol (1.105 g) of methyl 5-bromothiophene-2-carboxylate gave 4.49 mmol (1.318 g, 90%) of methyl 5-(quinolin-3-ylethynyl)thiophene-2-carboxylate as colorless solid: …
Number of citations: 9 www.sciencedirect.com

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